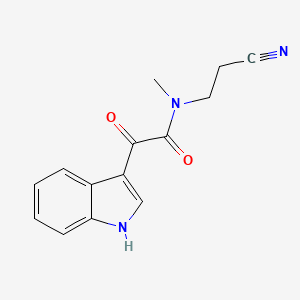

N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide, also known as CINPA1, is a small molecule inhibitor that has recently gained attention in the scientific community for its potential use in cancer research. CINPA1 is a selective inhibitor of the transcription factor CREB-binding protein (CBP), which plays a crucial role in the regulation of gene expression.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Several studies have been dedicated to the synthesis and preliminary biological evaluation of indol-3-yl-oxoacetamides, including derivatives similar to N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide. These compounds have shown potent and selective ligand activity towards specific receptors, suggesting their relevance in developing targeted therapies. For instance, fluorinated derivatives have been identified as potent and selective cannabinoid receptor type 2 (CB2) ligands, indicating their potential application in treating conditions modulated by this receptor (Moldovan et al., 2017).

Antioxidant Properties

The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have been synthesized and evaluated. These compounds exhibit considerable antioxidant activity, suggesting their use in developing new antioxidant agents. Specific derivatives have shown remarkable activity at low concentrations due to the attachment of halogens at appropriate positions, enhancing their efficacy (Gopi & Dhanaraju, 2020).

Antimicrobial and Cytotoxic Activity

Novel azetidine-2-one derivatives of 1H-benzimidazole, synthesized from a similar structural framework, have demonstrated good antibacterial and cytotoxic properties in vitro. These findings highlight the compound's relevance in developing new antimicrobial agents and cancer therapeutics (Noolvi et al., 2014).

Nematicidal Activity

Indole derivatives have been synthesized and evaluated for their nematicidal activity against the root-knot nematode Meloidogyne incognita. The chlorine-substituted indole derivatives, in particular, have shown significant nematicidal activity, demonstrating their potential in agricultural applications to control nematode infestations (Kaur, 2019).

Modulators of Serotonin Receptors

Marine-inspired derivatives built on a 2-(1H-indol-3-yl)-N,N-dimethylethanamine scaffold, including various halogen substitutions, have been synthesized and evaluated for their antidepressant and sedative activities. These compounds exhibit significant activity, with specific derivatives showing potent modulatory effects on serotonin receptors, which could lead to new treatments for depression and anxiety disorders (Ibrahim et al., 2017).

Propiedades

IUPAC Name |

N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-17(8-4-7-15)14(19)13(18)11-9-16-12-6-3-2-5-10(11)12/h2-3,5-6,9,16H,4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUDHUKVFZHARN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C(=O)C(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2637125.png)

![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2637132.png)

![3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2637135.png)

![N-(2-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2637140.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2637145.png)